
Pitavastatin-d4 Calcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pitavastatin-d4 Calcium, also known as this compound, is a useful research compound. Its molecular formula is C₅₀H₃₈D₈CaF₂N₂O₈ and its molecular weight is 889.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
Pitavastatin-d4 calcium serves as an internal standard in pharmacokinetic assays, allowing researchers to accurately measure the concentration of pitavastatin in biological samples. For instance, a study utilized pitavastatin-d4 as an internal standard during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of human plasma. This method enabled the determination of pitavastatin levels post-administration, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties .
Key Findings:
- The use of pitavastatin-d4 improved the accuracy of pharmacokinetic profiling.
- It facilitated the assessment of variability in recovery rates between the analyte and internal standard.
Clinical Efficacy in Hyperlipidemia
Research has demonstrated that pitavastatin effectively lowers cholesterol levels and improves endothelial function in patients with hyperlipidemia. In a clinical trial involving patients treated with pitavastatin calcium, significant reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) were observed after eight weeks of treatment. The study highlighted that pitavastatin not only reduced lipid levels but also improved flow-mediated vasodilation (FMD), indicating enhanced endothelial function .
Clinical Data:
- Total Cholesterol Reduction: 20.59% to 27.56%
- LDL-C Reduction: 30.92% to 35.64%
- Flow-Mediated Vasodilation Improvement: From 6.05% to 9.62% after treatment.
Drug Repurposing Studies
Recent studies have explored the potential of pitavastatin calcium beyond lipid-lowering effects, particularly its fungicidal properties when combined with fluconazole. A drug repurposing study indicated that pitavastatin enhances the antifungal activity of fluconazole against resistant strains, suggesting its utility in treating fungal infections .
Study Insights:
- Pitavastatin exhibited synergistic effects when used alongside fluconazole.
- This combination could provide a new therapeutic strategy for managing resistant fungal infections.
Effects on Inflammatory Biomarkers
Pitavastatin has been investigated for its impact on inflammatory biomarkers associated with atherosclerosis, especially in populations with specific health conditions such as HIV-related dyslipidemia. A randomized double-blind crossover study showed that treatment with pitavastatin led to significant reductions in inflammatory markers linked to atherosclerosis progression .
Inflammatory Biomarker Changes:
- Notable decreases in high-sensitivity C-reactive protein (hs-CRP) levels were observed.
- The study underscored the anti-inflammatory properties of pitavastatin, which may contribute to cardiovascular protection.
Mechanistic Studies on Resistance
In cancer research, pitavastatin has been studied for its role in modulating gene expression related to drug resistance in glioblastoma stem cells. A recent investigation revealed that treatment with pitavastatin altered cellular responses and gene regulatory networks associated with resistance mechanisms, indicating its potential role as a sensitizing agent in cancer therapies .
Mechanistic Findings:
- Pitavastatin treatment resulted in shifts in cell subtype compositions within tumor cultures.
- Enhanced understanding of how statins can influence cancer cell behavior and resistance pathways.
Propiedades
Fórmula molecular |
C₅₀H₃₈D₈CaF₂N₂O₈ |
---|---|
Peso molecular |
889.03 |
Sinónimos |
(3R,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid-d4 Calcium Salt; Flovas-d4; Livalo-d4; NK 104-d4; NK 104 (acid)-d4; Pitava-d4; Pitava 1-d4; Pitavastatin-d4 Hemicalcium; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.